

Physical properties of 3-Fluorobenzyl chloride (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: Physicochemical Properties of 3-Fluorobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of **3-Fluorobenzyl chloride**, a crucial intermediate in pharmaceutical and agrochemical synthesis. The information presented herein is intended to support laboratory research and development activities by providing reliable data and standardized experimental protocols.

Core Physical Properties

3-Fluorobenzyl chloride is a colorless to pale yellow liquid with a sharp, pungent odor. Its key physical properties, boiling point and density, are summarized below. These values are critical for reaction setup, purification processes, and safety considerations.

Data Summary

A compilation of reported values for the boiling point and density of **3-Fluorobenzyl chloride** is presented in Table 1. Variations in reported boiling points can be attributed to differences in atmospheric pressure during measurement.

Physical Property	Value	Conditions
Boiling Point	176 - 177 °C	at 1013 hPa[1][2]
180 °C	Not specified[3]	
205 °C	Not specified	_
Density	1.194 g/mL	at 25 °C[2][4][5]
1.22 g/cm ³	Not specified	

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail standardized methodologies for measuring the boiling point and density of liquid compounds like **3-Fluorobenzyl chloride**.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The capillary method, also known as the Siwoloboff method, is a common and reliable technique for determining the boiling point of a small quantity of liquid.

Apparatus:

- Thiele tube or oil bath
- Thermometer (calibrated)
- Capillary tubes (sealed at one end)
- Small test tube
- Heat source (e.g., Bunsen burner or heating mantle)
- Liquid for bath (e.g., paraffin oil)

Procedure:

- A small amount of the liquid sample (a few milliliters) is placed into the small test tube.
- A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
- The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
- This assembly is then immersed in a Thiele tube or an oil bath.
- The bath is heated gently and evenly.
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- The heating is discontinued when a steady stream of bubbles is observed.
- The liquid will begin to cool, and the stream of bubbles will slow down.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
 [5] This is the point where the vapor pressure of the liquid equals the atmospheric pressure.

Determination of Density (Pycnometer or Graduated Cylinder Method)

The density of a substance is its mass per unit volume. A straightforward and common method for determining the density of a liquid involves measuring the mass of a known volume.

Apparatus:

- Digital balance (analytical or top-pan)
- Graduated cylinder or pycnometer (for higher accuracy)
- Thermometer

Procedure:

- The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using a digital balance.
- A specific volume of the liquid is carefully transferred into the graduated cylinder or pycnometer. The volume should be read from the bottom of the meniscus.
- The mass of the container with the liquid is then measured.
- The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the container with the liquid.
- The density is calculated by dividing the mass of the liquid by its volume (Density = Mass / Volume).[3][6]
- For improved accuracy, the measurement should be repeated multiple times, and the
 average value should be reported. It is also crucial to record the temperature at which the
 density is measured, as it is temperature-dependent.

Logical Relationship of Physical Properties

The physical properties of a compound are interconnected and are crucial for its identification and handling. The following diagram illustrates the logical flow for determining and utilizing the boiling point and density of a chemical substance.

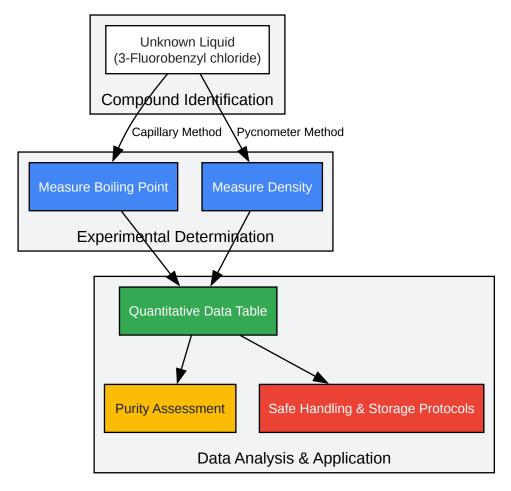


Figure 1: Workflow for Physical Property Determination

Click to download full resolution via product page

Caption: Workflow for the determination and application of physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 2. Determination of Boiling Point of Organic Compounds GeeksforGeeks [geeksforgeeks.org]

- 3. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 4. phillysim.org [phillysim.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. wjec.co.uk [wjec.co.uk]
- To cite this document: BenchChem. [Physical properties of 3-Fluorobenzyl chloride (boiling point, density)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666203#physical-properties-of-3-fluorobenzylchloride-boiling-point-density]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com